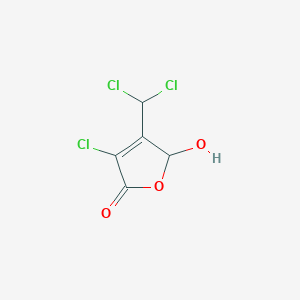

3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone

Description

Properties

IUPAC Name |

4-chloro-3-(dichloromethyl)-2-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3O3/c6-2-1(3(7)8)4(9)11-5(2)10/h3-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTRMRXAGJOLCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=C(C(=O)O1)Cl)C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020276 | |

| Record name | 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77439-76-0 | |

| Record name | 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77439-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077439760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-4-(DICHLOROMETHYL)-5-HYDROXY-2(5H)-FURANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSD7YR4366 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-CHLORO-4-(DICHLOROMETHYL)-5-HYDROXY-2(5H)-FURANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7631 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Guide to the Laboratory Synthesis of 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (Mutagen X)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, commonly known as Mutagen X (MX), is a potent genotoxic agent and an environmental carcinogen of significant interest.[1] Primarily formed as a byproduct of chlorine disinfection of drinking water through the reaction of chlorine with natural humic acids, its high mutagenic activity necessitates its availability in pure form for toxicological studies and the development of analytical standards.[1][2] This guide provides a comprehensive overview of a robust and accessible laboratory-scale synthesis pathway for MX. The featured methodology avoids the use of hazardous chlorine gas, instead building the molecule through a multi-step pathway from inexpensive, commercially available starting materials. This document details the underlying chemical principles, provides step-by-step experimental protocols, and outlines the necessary characterization and purification techniques.

Introduction: The Significance of Mutagen X (MX)

First identified in chlorine-bleached pulp mill effluents and later in chlorinated drinking water worldwide, this compound (MX) is a halogenated furanone that has drawn considerable attention from the scientific community.[3] Although typically present in drinking water at concentrations 100- to 1000-fold lower than other disinfection byproducts like trihalomethanes, MX is exceptionally potent.[3] Studies have shown it can account for a significant portion, up to 67%, of the total mutagenicity observed in drinking water samples when tested with Salmonella typhimurium strain TA100.[3][4]

The molecule exists in a pH-dependent equilibrium between a cyclic furanone (lactone) form and an acyclic open-ring form.[2] It is this structural duality and high reactivity that is believed to contribute to its potent biological activity, including the ability to induce DNA damage and chromosomal aberrations.[4][5] The International Agency for Research on Cancer (IARC) has classified MX as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[6]

Given its toxicological relevance, the ability to synthesize MX in a controlled laboratory setting is crucial for:

-

Toxicological Research: Providing pure material for in-vitro and in-vivo studies to elucidate its mechanisms of action.

-

Analytical Standard Development: Creating certified reference materials for accurate quantification in environmental samples.

-

Structure-Activity Relationship (SAR) Studies: Enabling the synthesis of analogues to understand how structural modifications affect mutagenicity.

This guide focuses on a modern, facile synthesis route that offers a significant improvement in safety and accessibility over older methods that required the direct use of chlorine gas.[3]

A Modern Synthetic Pathway: A Six-Step Approach

The following synthesis pathway is adapted from a method designed to be accessible and avoid hazardous reagents. It proceeds in six steps with a reported overall yield of approximately 27%.[3] The strategy involves building a substituted furanone precursor and then introducing the required chloro-substituents in the final steps.

Overall Synthesis Scheme

The complete workflow from the starting materials to the final product, MX, is depicted below.

Sources

- 1. Synthesis of 3-(14)C-3-chlopo-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone and its use in a tissue distribution study in the rat | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Facile Synthesis of Mutagen X (MX): 3-Chloro-4-(dichloromethyl)-5-hydroxy-5H-furan-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mutagenic and clastogenic properties of 3-chloro-4-(dichloromethyl)-5-hydroxy-2 (5H)-furanone: a potent bacterial mutagen in drinking water (Journal Article) | OSTI.GOV [osti.gov]

- 5. Global and local chemical reactivities of mutagen X and simple derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (MX) - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Discovery, Synthesis, and Application of MXenes

This guide provides an in-depth exploration of MXenes (MXs), a revolutionary class of two-dimensional (2D) transition metal carbides and nitrides. Tailored for researchers, scientists, and drug development professionals, this document details the scientific journey from their theoretical precursors to their synthesis and burgeoning applications, with a focus on the causality behind experimental choices and self-validating protocols.

Part 1: The Genesis of an Idea: From MAX Phases to MXenes

The story of MXenes is a prime example of materials science by design, beginning with their parent compounds, the MAX phases.[1][2]

The Foundation: MAX Phases

First systematically explored in the 1960s and brought to prominence by Professor Michel Barsoum's group at Drexel University in the 1990s, MAX phases are a large family of ternary carbides and nitrides.[3][4][5] They possess the general formula Mn+1AXn, where 'M' is an early transition metal, 'A' is an A-group element (typically from groups 13 or 14), and 'X' is carbon and/or nitrogen, with n=1, 2, or 3.[6]

These materials exhibit a unique combination of ceramic and metallic properties.[4] The strong, covalent M-X bonds provide ceramic-like stiffness and thermal stability, while the weaker, metallic M-A bonds impart machinability and high electrical conductivity.[6] It is the chemically weaker M-A bond that is the key to unlocking their 2D derivatives.

The 2011 Breakthrough at Drexel University

The pivotal discovery of MXenes was made in 2011 by a research team at Drexel University led by Professors Yury Gogotsi and Michel Barsoum.[1][2][7][8] The team's central hypothesis was that the 'A' layers in MAX phases could be selectively etched away, leaving behind the Mn+1Xn layers as 2D sheets.[6] This concept was driven by the need for new conductive materials for energy storage applications.[9]

The first successful synthesis involved immersing a titanium aluminum carbide (Ti3AlC2) MAX phase powder in hydrofluoric acid (HF).[9][10][11] The HF selectively attacked and removed the aluminum (A) layers, leaving behind stacked layers of 2D titanium carbide (Ti3C2).[9] To signify their origin from MAX phases and their structural similarity to graphene, the suffix "-ene" was adopted, giving birth to the name "MXene".[2] This discovery opened the door to a vast new family of 2D materials with tunable properties.[12][13]

Part 2: Synthesis and Verification: A Self-Validating Workflow

The synthesis of high-quality MXenes is a multi-step process that requires careful control and validation at each stage. The causality behind each step is critical for achieving the desired material properties.

Core Synthesis Protocol: HF Etching of Ti3AlC2

The following protocol outlines the pioneering and most common method for synthesizing Ti3C2Tx, where Tx represents the surface terminations (e.g., -OH, -O, -F) that inherently result from the etching process.[6]

Objective: To selectively etch the 'Al' atomic layers from the Ti3AlC2 MAX phase to produce multilayered Ti3C2Tx MXene.

Materials:

-

Ti3AlC2 MAX phase powder (e.g., <40 µm particle size)

-

Hydrofluoric acid (HF), 40-49% aqueous solution

-

Deionized (DI) water

-

Ethanol

Equipment:

-

Plastic beaker and magnetic stir bar

-

Fume hood (CRITICAL: HF is extremely corrosive and toxic)

-

Centrifuge and centrifuge tubes

-

Water bath or hot plate

Step-by-Step Methodology:

-

Preparation (Safety First): All work with HF must be conducted inside a certified fume hood. Wear appropriate personal protective equipment (PPE), including an acid-resistant lab coat, face shield, and specialized HF-resistant gloves. Have calcium gluconate gel readily available as an antidote for HF exposure.

-

Etching Reaction: Slowly and carefully add 20 mL of HF solution (40%) to a plastic beaker containing a stir bar. While stirring, gradually add 1 g of Ti3AlC2 powder to the acid. The slow addition is crucial to control the exothermic reaction.

-

Reaction Conditions: Loosely cover the beaker to prevent evaporation while allowing gas to escape. Maintain the reaction at room temperature (or slightly elevated, e.g., 35-40°C) with continuous stirring for 24 hours. The duration and temperature are critical variables; longer times or higher temperatures can increase etching efficiency but may also introduce defects.

-

Washing and Neutralization: After etching, the acidic mixture must be neutralized. Fill a 50 mL centrifuge tube with the reaction mixture. Add DI water to fill the tube, centrifuge at ~3500 rpm for 5 minutes, and then carefully decant the acidic supernatant.

-

Iterative Washing: Repeat the washing step (adding DI water, centrifuging, decanting) multiple times. The goal is to raise the pH of the supernatant to above 6. This step is a self-validating checkpoint; a pH meter should be used to confirm neutrality, ensuring the removal of residual acid and fluoride ions that can degrade the material.

-

Final Rinse & Storage: Perform a final rinse with ethanol to aid in drying. The resulting dark powder is multilayer Ti3C2Tx, often referred to as "MXene clay." Store it in a vacuum or inert atmosphere to prevent oxidation.[14]

Delamination: From Multilayer Stacks to 2D Nanosheets

To be used in most applications, the multilayer MXene stacks must be delaminated into individual or few-layer flakes.

Objective: To intercalate molecules between the MXene layers, weakening the van der Waals forces and allowing for exfoliation into a colloidal solution.

Methodology (LiCl Intercalation): [15]

-

Intercalation: Add the washed multilayer Ti3C2Tx powder to a solution of Lithium Chloride (LiCl) in water (e.g., 1 M concentration).

-

Stirring: Stir the mixture for 12-24 hours. Lithium ions will penetrate the interlayer spaces, causing the structure to swell.

-

Exfoliation: After intercalation, wash the material again to remove excess LiCl. Then, sonicate the aqueous suspension in a bath sonicator. The mechanical energy from sonication overcomes the weakened interlayer forces, exfoliating the stacks into a stable colloidal solution of single- and few-layer Ti3C2Tx nanosheets.

-

Collection: Centrifuge the solution at a low speed (e.g., 3500 rpm) for 1 hour. The supernatant will be a homogenous, dark green/black colloidal solution of delaminated MXene, while any un-exfoliated material will form a pellet. Carefully collect the supernatant.

Workflow Visualization

The following diagram illustrates the complete workflow from the MAX phase precursor to delaminated MXene nanosheets.

Caption: Workflow from MAX Phase to Delaminated MXene Nanosheets.

Part 3: Authoritative Characterization

Characterization is not merely a final step but an integrated, self-validating system to confirm the structural and chemical transformation from MAX to MXene.

X-Ray Diffraction (XRD)

XRD is the primary tool to verify the successful etching of the 'A' layer.

-

MAX Phase Signature: The XRD pattern of the Ti3AlC2 precursor shows a sharp, intense peak at a low 2θ angle (around 9.5°), corresponding to the (002) crystal plane, which reflects the c-lattice parameter of the unit cell.

-

MXene Signature: After successful HF etching, this (002) peak disappears and a new, broader peak emerges at a lower 2θ angle (around 6-7°).[16] This shift to a lower angle signifies an expansion of the c-lattice parameter, providing direct evidence that the compact 'Al' layers have been removed and replaced by larger surface terminations (-OH, -F), increasing the interlayer spacing.

Spectroscopy (XPS & Raman)

-

X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique confirms the elemental composition and chemical state of the terminations.[16][17] An XPS scan of the final product should show the absence or significant reduction of the 'Al' peak and the presence of peaks corresponding to Ti, C, O, and F, confirming the composition as Ti3C2Tx.

-

Raman Spectroscopy: This technique provides information on chemical bonding and vibrational modes.[16][17] The Raman spectra of MXenes show characteristic peaks associated with the vibrations of Ti-C bonds and surface functional groups, which differ distinctly from the parent MAX phase.[17]

Microscopy (SEM & TEM)

-

Scanning Electron Microscopy (SEM): SEM images of the MAX phase typically show dense, solid particles. After etching, the images reveal an "accordion-like" or layered morphology, where the individual layers have begun to separate.

-

Transmission Electron Microscopy (TEM): TEM provides high-resolution imaging of the exfoliated 2D sheets, confirming their few-layer nature and providing information on flake size and crystallinity.

Part 4: Properties and Applications in Drug Development

MXenes possess a unique combination of properties that make them highly attractive for biomedical applications, particularly in drug delivery and therapy.[18][19][20]

Key Properties for Biomedical Applications

| Property | Description & Significance |

| High Surface Area | The 2D morphology provides an extremely large surface area, allowing for high drug loading capacity.[1][21] |

| Hydrophilicity | Surface terminations like -OH make MXenes hydrophilic and dispersible in aqueous solutions, which is crucial for biological compatibility.[10][19][22] |

| Tunable Surface Chemistry | The surface terminations (Tx) can be modified, allowing for the covalent attachment of drugs, targeting ligands, or polymers to create sophisticated delivery systems.[14][18] |

| Strong Photothermal Conversion | MXenes, especially Ti3C2, exhibit strong absorbance in the near-infrared (NIR) region and efficiently convert light to heat.[18][23] This is the basis for photothermal therapy (PTT). |

| Biocompatibility | While still under extensive investigation, many studies report good biocompatibility for various MXene compositions, a prerequisite for any in-vivo application.[1][20][24] |

| High Electrical Conductivity | The inherent metallic conductivity is exceptional among 2D materials and enables applications in biosensing and electronically stimulated drug release.[12][23] |

Application Spotlight: Photothermal Therapy (PTT) and Drug Delivery

A major focus for MXenes in oncology is their use as dual-function agents for combined chemotherapy and photothermal therapy.

Mechanism of Action:

-

Drug Loading: Chemotherapeutic drugs (e.g., Doxorubicin) are loaded onto the MXene nanosheets via non-covalent interactions or covalent bonding.

-

Targeting & Accumulation: The drug-loaded nanosheets are administered and accumulate at the tumor site, either passively through the enhanced permeability and retention (EPR) effect or actively via targeting ligands attached to the MXene surface.

-

Controlled Release & Therapy: The tumor is irradiated with a NIR laser. The MXene nanosheets absorb the light and generate localized hyperthermia (heat), which has two effects:

-

Photothermal Ablation: The heat directly kills cancer cells.

-

Triggered Drug Release: The heat can be used to break thermo-sensitive bonds, triggering the release of the chemotherapeutic drug directly at the tumor site, increasing efficacy and reducing systemic toxicity.[22]

-

The diagram below illustrates this synergistic therapeutic pathway.

Caption: Synergistic Photothermal & Chemotherapy using MXene Nanosheets.

References

-

Drexel University College of Engineering. (n.d.). Yury Gogotsi, PhD. Retrieved from [Link]

-

RSC Publishing. (n.d.). MXenes from MAX phases: synthesis, hybridization, and advances in supercapacitor applications. Retrieved from [Link]

-

MDPI. (2022). Advances of MXenes; Perspectives on Biomedical Research. Retrieved from [Link]

-

MDPI. (2023). A Mini-Review of MXenes in Biomedicine: From Synthesis to Revolutionary Applications. Retrieved from [Link]

-

PubMed Central. (2022). Advances of MXenes; Perspectives on Biomedical Research. Retrieved from [Link]

-

YouTube. (2023, February 4). How MAX Phases Turn Into MXenes | Synthesis of 2D Nanomaterials Explained. Retrieved from [Link]

-

Nanografi Advanced Materials. (2024, October 19). MXenes from MAX Phases. Retrieved from [Link]

-

ScienceDirect. (n.d.). MXenes: Fundamentals, properties, classification, and application. Retrieved from [Link]

-

MDPI. (2023). MXenes: Properties, Applications, and Potential in 3D Printing. Retrieved from [Link]

-

MDPI. (2023). Structure, Properties, and Preparation of MXene and the Application of Its Composites in Supercapacitors. Retrieved from [Link]

-

Nature Protocols. (n.d.). Comprehensive synthesis of Ti3C2Tx from MAX phase to MXene. Retrieved from [Link]

-

AZoM. (2023, October 19). MXene Characterization Through Raman Spectroscopy. Retrieved from [Link]

-

Drexel University College of Engineering. (n.d.). Yury Gogotsi. Retrieved from [Link]

-

ResearchGate. (n.d.). MXenes: Synthesis, Properties, and Applications in Advanced Energy Storage Technologies. Retrieved from [Link]

-

Drexel University. (n.d.). Yury Gogotsi, PhD. Retrieved from [Link]

-

MDPI. (2024). Advances in MXene Materials: Fabrication, Properties, and Applications. Retrieved from [Link]

-

Palacký University Olomouc. (2018, June 26). Professor Gogotsi from Drexel University introduced MXenes. Retrieved from [Link]

-

Analyze Test. (2024, March 14). Unveiling the Mysteries of Mxene: Exploring 5 Advanced Characterization Methods. Retrieved from [Link]

-

The American Ceramic Society. (2018, December 7). Research on MXenes expand…and so do the MXenes. Retrieved from [Link]

-

Drexel University College of Engineering. (n.d.). Layered Solids Group. Retrieved from [Link]

-

ResearchGate. (2025, December 29). Biomedical Applications of MXenes: From Nanomedicine to Biomaterials. Retrieved from [Link]

-

The American Ceramic Society. (2021, June 15). A decade of discovery: A review of MXenes, the family of 2D transition metal carbides and nitrides. Retrieved from [Link]

-

ACS Publications. (2022, July 18). Biomedical Applications of MXenes: From Nanomedicine to Biomaterials. Retrieved from [Link]

-

National Institutes of Health. (n.d.). MXenes—A New Class of Two-Dimensional Materials: Structure, Properties and Potential Applications. Retrieved from [Link]

-

ACS Publications. (2019, August 27). The Rise of MXenes. Retrieved from [Link]

-

ACS Publications. (2021, June 1). Scalable Synthesis of MAX Phase Precursors toward Titanium-Based MXenes for Lithium-Ion Batteries. Retrieved from [Link]

-

Tianyu Liu. (n.d.). The Birth of MXene. Retrieved from [Link]

-

MDPI. (n.d.). Surface Terminations of MXene: Synthesis, Characterization, and Properties. Retrieved from [Link]

-

MDPI. (2022). Surface Terminations of MXene: Synthesis, Characterization, and Properties. Retrieved from [Link]

-

American Chemical Society. (2025). The variety of MXene structures and compositions - Opportunities in applications and challenges in characterization. Retrieved from [Link]

-

YouTube. (2024, December 29). MXenes: Materials Revolution in Nanotechnology | Podcast. Retrieved from [Link]

-

Wiley. (n.d.). MAX Phases: Properties of Machinable Ternary Carbides and Nitrides. Retrieved from [Link]

- Google Books. (2013, November 13). MAX Phases: Properties of Machinable Ternary Carbides and Nitrides.

-

YouTube. (2024, July 3). 2D Carbides and Nitrides (MXenes): the Building Blocks for Advanced Technology | By Yury Gogotsi. Retrieved from [Link]

-

University of Victoria Libraries. (n.d.). MAX phases : properties of machinable ternary carbides and nitrides. Retrieved from [Link]

-

Goodreads. (n.d.). MAX Phases: Properties of Machinable Ternary Carbides and Nitrides. Retrieved from [Link]

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. ceramics.org [ceramics.org]

- 3. Layered Solids Group | Drexel Engineering [drexel.edu]

- 4. wiley.com [wiley.com]

- 5. MAX Phases: Properties of Machinable Ternary Carbides and Nitrides - Michel W. Barsoum - Google Books [books.google.ca]

- 6. youtube.com [youtube.com]

- 7. Yury Gogotsi | Drexel Engineering [drexel.edu]

- 8. ceramics.org [ceramics.org]

- 9. The Birth of MXene [liutianyuresearch.weebly.com]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. Advances in MXene Materials: Fabrication, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. MXenes from MAX phases: synthesis, hybridization, and advances in supercapacitor applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Comprehensive synthesis of Ti3C2T x from MAX phase to MXene | Springer Nature Experiments [experiments.springernature.com]

- 16. analyzetest.com [analyzetest.com]

- 17. azonano.com [azonano.com]

- 18. Advances of MXenes; Perspectives on Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Advances of MXenes; Perspectives on Biomedical Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. jchemrev.com [jchemrev.com]

- 23. mdpi.com [mdpi.com]

- 24. pubs.acs.org [pubs.acs.org]

3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, commonly known as Mutagen X (MX), is a potent genotoxic and carcinogenic disinfection byproduct formed during the chlorination of drinking water. Despite its low concentration relative to other disinfection byproducts, its high mutagenic potency necessitates a thorough understanding of its mechanism of action. This technical guide provides a comprehensive overview of the molecular and cellular effects of MX. We will delve into its chemical properties, its multifaceted genotoxic mechanisms including DNA adduct formation and induction of DNA strand breaks, its role in eliciting oxidative stress, and the subsequent activation of cellular signaling pathways leading to apoptosis and carcinogenesis. This guide also includes detailed protocols for key experimental assays used to characterize the genotoxicity of MX, providing researchers with the necessary tools to further investigate this important environmental contaminant.

Introduction: The Emergence of a Potent Genotoxin

The practice of chlorinating drinking water, while essential for preventing waterborne diseases, inadvertently leads to the formation of various disinfection byproducts (DBPs). Among these, this compound (MX) has garnered significant attention due to its extreme mutagenic potency in bacterial assays, contributing to a substantial portion of the mutagenicity of chlorinated water.[1] Although present in drinking water at concentrations typically 100- to 1000-fold lower than other common chlorinated byproducts like trihalomethanes, its high biological activity suggests it may play a significant role in the increased cancer risks associated with the consumption of chlorinated water.[2]

MX is a multisite carcinogen in rats, acting as both a tumor initiator and promoter.[3] Its carcinogenic properties are underpinned by a myriad of genotoxic effects observed in numerous in vitro and in vivo test systems.[1] This guide will elucidate the core mechanisms by which MX exerts its toxic effects, providing a foundation for further research and risk assessment.

Chemical Properties: The Duality of Structure and Reactivity

The biological activity of MX is intrinsically linked to its chemical structure and its ability to exist in equilibrium between a closed-ring lactone form and an open-ring aldehyde form.[2][4] This equilibrium is pH-dependent, with the open-ring form being more prevalent at physiological pH. The closed-ring form is considered to be more mutagenic, suggesting its importance in initiating DNA damage.[2][4]

Caption: Chemical equilibrium of MX between its closed-ring and open-ring forms.

The Genotoxic Cascade: A Multi-pronged Assault on DNA Integrity

MX is a direct-acting genotoxicant, meaning it can damage DNA without the need for metabolic activation.[5] Its genotoxicity manifests through several distinct, yet interconnected, mechanisms.

Formation of DNA Adducts

A primary mechanism of MX-induced genotoxicity is the formation of covalent adducts with DNA bases. The electrophilic nature of MX, particularly its open-ring aldehyde form, facilitates reactions with nucleophilic sites on DNA. The guanine base is a key target for MX adduction.[4] The reaction involves the dichloromethyl group and the furanone ring, leading to the formation of bulky lesions that can distort the DNA helix, impede DNA replication and transcription, and ultimately lead to mutations if not repaired.

Induction of DNA Strand Breaks and Apurinic/Apyrimidinic (AP) Sites

MX has been shown to induce both single- and double-strand breaks in DNA.[6][7] The alkaline elution assay and the Comet assay are sensitive methods for detecting these breaks.[5][7] Furthermore, studies have revealed that MX can induce the formation of apurinic/apyrimidinic (AP) sites in DNA, which are locations where a base has been lost.[8] These AP sites are highly mutagenic and can lead to base substitutions and frameshift mutations during DNA replication.[8]

An Unusual Mechanism: Ionization of DNA Bases

Beyond direct covalent adduction, it has been proposed that MX's extremely high reductive potential allows it to cause DNA damage through an unusual mechanism of ionizing DNA bases.[3] This process can lead to the formation of radical species and subsequent DNA lesions, contributing to its overall genotoxicity.

Oxidative Stress: Fueling the Fire of Cellular Damage

In addition to its direct effects on DNA, MX is a potent inducer of oxidative stress. Exposure to MX leads to the generation of reactive oxygen species (ROS) and a dose-dependent decrease in intracellular glutathione (GSH) levels.[9] GSH is a critical cellular antioxidant, and its depletion leaves the cell vulnerable to oxidative damage to lipids, proteins, and DNA.

The induction of oxidative stress by MX is not the primary cause of its direct DNA strand-breaking activity, as depletion of GSH alone does not induce strand breaks.[9] However, the oxidative environment created by MX can exacerbate DNA damage and contribute to other cellular dysfunctions. The interplay between direct genotoxicity and oxidative stress likely potentiates the overall carcinogenic effect of MX.

Cellular Signaling in Response to MX: A Path to Apoptosis and Carcinogenesis

The cellular response to MX-induced damage involves the activation of complex signaling pathways that determine the cell's fate.

DNA Damage Response (DDR) Pathway

The extensive DNA damage caused by MX triggers the DNA Damage Response (DDR) pathway. This intricate network of proteins, including the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), senses DNA lesions and initiates a cascade of signaling events.[10][11][12][13] The DDR aims to arrest the cell cycle to allow time for DNA repair. However, if the damage is too severe and cannot be repaired, the DDR can signal for the initiation of apoptosis, or programmed cell death.

Caption: Cellular response to MX-induced DNA damage and oxidative stress.

Apoptosis Induction

MX has been shown to induce apoptosis in various cell types.[14][15][16] The apoptotic pathway triggered by MX is likely mediated by the extensive DNA damage and oxidative stress it causes. The activation of caspases, a family of proteases that execute apoptosis, is a central feature of this process. The MAPK (mitogen-activated protein kinase) signaling pathway, which is sensitive to oxidative stress, may also play a role in mediating MX-induced apoptosis.[14][16]

Experimental Protocols for Assessing the Genotoxicity of MX

A critical aspect of understanding the mechanism of action of MX is the use of robust and validated experimental assays. The following are detailed protocols for three key assays used to evaluate the genotoxicity of MX.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The test measures the ability of a substance to cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-deficient medium.

Step-by-Step Methodology:

-

Strain Preparation: Inoculate a single colony of S. typhimurium tester strain (e.g., TA98, TA100) into 10 mL of Oxoid Nutrient Broth No. 2 and incubate overnight at 37°C with shaking.

-

Preparation of Test Substance: Prepare a series of dilutions of MX in a suitable solvent (e.g., DMSO).

-

Metabolic Activation (Optional but recommended for comprehensive testing): Prepare an S9 mix from the liver homogenate of Aroclor 1254-induced rats. This is used to simulate mammalian metabolism.

-

Assay Procedure:

-

To 2 mL of molten top agar (at 45°C), add 0.1 mL of the overnight bacterial culture and 0.1 mL of the MX test solution (or control).

-

If metabolic activation is being tested, add 0.5 mL of the S9 mix.

-

Vortex the mixture gently and pour it onto a minimal glucose agar plate.

-

Allow the top agar to solidify.

-

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

Data Analysis: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells. Cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet" shape. The extent of DNA in the comet tail is proportional to the amount of DNA damage.

Step-by-Step Methodology:

-

Cell Preparation: Treat the target cells (e.g., human lymphocytes, V79 cells) with various concentrations of MX for a defined period (e.g., 1-2 hours).

-

Slide Preparation:

-

Coat microscope slides with a layer of 1% normal melting point agarose and allow it to solidify.

-

Mix the treated cells with 0.5% low melting point agarose at 37°C and pipette onto the pre-coated slide. Cover with a coverslip and allow to solidify on ice.

-

-

Lysis: Remove the coverslip and immerse the slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.

-

Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow the DNA to unwind.

-

Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) and a current of approximately 300 mA for 20-40 minutes.

-

Neutralization and Staining:

-

Gently remove the slides and neutralize them with a neutralizing buffer (0.4 M Tris, pH 7.5).

-

Stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green).

-

-

Data Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software. The percentage of DNA in the tail is a common metric for quantifying genotoxicity.[17]

Alkaline Elution Assay

The alkaline elution assay is a sensitive technique for measuring DNA single-strand breaks and alkali-labile sites in mammalian cells. Cells are lysed on a filter, and the DNA is eluted with an alkaline solution. The rate of elution is proportional to the number of DNA strand breaks.

Step-by-Step Methodology:

-

Cell Preparation and Labeling: Culture the target cells in the presence of a radiolabeled DNA precursor (e.g., [¹⁴C]thymidine) to label the DNA. Treat the cells with different concentrations of MX.

-

Cell Lysis on Filter:

-

Load a known number of cells onto a polycarbonate filter.

-

Lyse the cells directly on the filter using a lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% Sarkosyl, pH 10).

-

-

Alkaline Elution:

-

Wash the filter with a wash buffer (e.g., 0.02 M EDTA, pH 10).

-

Elute the DNA from the filter with an alkaline elution buffer (e.g., tetrapropylammonium hydroxide, EDTA, pH 12.1) at a constant flow rate.

-

Collect fractions of the eluate at regular time intervals.

-

-

Quantification:

-

Measure the radioactivity in each collected fraction and the radioactivity remaining on the filter.

-

Calculate the rate of DNA elution. An increased elution rate in treated cells compared to control cells indicates the presence of DNA strand breaks.[18]

-

Caption: Experimental workflows for assessing the genotoxicity of MX.

Quantitative Data Summary

The following table summarizes key quantitative data on the genotoxicity of MX from various studies.

| Assay | Cell Line / Organism | Concentration/Dose | Observed Effect | Reference |

| Ames Test | Salmonella typhimurium | N/A | Potent direct-acting mutagen | [1] |

| Alkaline Elution | Rat Hepatocytes | 30-300 µM (1 h) | Concentration-dependent DNA damage | [5] |

| Alkaline Elution | V79 Chinese Hamster Cells | 30-300 µM (1 h) | DNA damage | [5] |

| Sister Chromatid Exchange | V79 Chinese Hamster Cells | 2-5 µM (2 h) | Increased frequency | [5] |

| Gene Mutation (TGr) | CHO Cells | 2.5 µg/ml (3 h) | Significant dose-related increases | [19] |

| Comet Assay (in vivo) | Mouse (oral) | 100 mg/kg | Significant DNA damage in multiple organs | [7] |

| DNA Strand Breaks | Human White Blood Cells | 1.0-1000 µM (60 min) | DNA strand-breakage | [9] |

| Carcinogenicity (in vivo) | Wistar Rats (drinking water) | 0.4-6.6 mg/kg/day (104 weeks) | Dose-dependent increases in tumor incidence | [3] |

Conclusion and Future Directions

This compound (MX) is a potent genotoxic and carcinogenic compound whose mechanism of action is multifaceted. It directly damages DNA through adduct formation, strand breaks, and the generation of apurinic/apyrimidinic sites. Concurrently, it induces oxidative stress, further contributing to cellular damage. The cellular response to this onslaught involves the activation of the DNA damage response pathway, which can lead to cell cycle arrest, DNA repair, or apoptosis.

While significant progress has been made in elucidating the toxicological profile of MX, several areas warrant further investigation. A more comprehensive characterization of the full spectrum of DNA adducts formed by MX is needed. Proteomic and transcriptomic studies could provide deeper insights into the specific cellular pathways perturbed by MX exposure.[20][21][22] Understanding the intricate interplay between MX-induced DNA damage, oxidative stress, and the ensuing cellular signaling responses will be crucial for a more accurate assessment of its risk to human health and for the development of strategies to mitigate its formation in drinking water.[23][24]

References

-

Brunborg, G., Holme, J. A., Søderlund, E. J., Hongslo, J. K., Vartiainen, T., Lötjönen, S., & Becher, G. (1991). Genotoxic effects of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) in mammalian cells in vitro and in rats in vivo. Mutation Research/Genetic Toxicology, 260(1), 55-64. [Link]

-

Hirose, A., Nishikawa, A., Kinae, N., & Hasegawa, R. (1999). This compound (MX): toxicological properties and risk assessment in drinking water. Reviews on environmental health, 14(3), 103–120. [Link]

-

Holme, J. A., Brunborg, G., Søderlund, E. J., Hongslo, J. K., & Vartiainen, T. (1999). DNA damage induced by the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) in mammalian cells in vitro and in mice. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 441(2), 237-248. [Link]

-

Okay, Y., & Okay, S. (1992). The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity. International journal of radiation biology, 61(3), 335–341. [Link]

-

Marnett, L. J. (1995). PM2 DNA damage induced by 3-chloro-4-(dichloromethyl)-5-hydroxy-2 (5H)-furanone (MX). Mutation research, 348(4), 183–186. [Link]

-

Sasaki, Y. F., Nishidate, E., Su, Y. Q., Matsusaka, N., Tsuda, S., Susa, N., Furukawa, Y., & Ueno, S. (1997). Detection of in vivo genotoxicity of 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) by the alkaline single cell gel electrophoresis (Comet) assay in multiple mouse organs. Mutation research, 393(1-2), 47–53. [Link]

-

Mitrović, B., & Filipič, M. (2015). The basic principles of DNA damage detection by the alkaline comet assay. Arhiv za higijenu rada i toksikologiju, 66(4), 241-250. [Link]

-

Wright, J. M., Schwartz, J., Vartiainen, T., Mäki-Paakkanen, J., Altshul, L., Harrington, J. J., & Dockery, D. W. (2002). This compound (MX) and mutagenic activity in Massachusetts drinking water. Environmental health perspectives, 110(2), 157–164. [Link]

-

Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. [Link]

-

Karbaschi, M., & Cooke, M. S. (2017). Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay. International journal of molecular sciences, 18(9), 1893. [Link]

-

Zhang, C., Wang, Y., Li, Y., Wang, L., Zhang, Y., & Zhang, J. (2017). Furanodienone induces G0/G1 arrest and causes apoptosis via the ROS/MAPKs-mediated caspase-dependent pathway in human colorectal cancer cells: a study in vitro and in vivo. Cell death & disease, 8(5), e2815. [Link]

-

Zhang, C., Wang, Y., Li, Y., Wang, L., Zhang, Y., & Zhang, J. (2017). Furanodienone induces G0/G1 arrest and causes apoptosis via the ROS/MAPKs-mediated caspase-dependent pathway in human colorectal cancer cells: a study in vitro and in vivo. Cell death & disease, 8(5), e2815. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Komulainen, H., Kosma, V. M., Vaittinen, S. L., Vartiainen, T., Kaliste-Korhonen, E., Lötjönen, S., & Tuominen, R. K. (1997). Carcinogenicity of the drinking water mutagen this compound in the rat. Journal of the National Cancer Institute, 89(12), 848–856. [Link]

-

Watanabe, M., Kobayashi, H., & Ohta, T. (1994). Rapid inactivation of this compound (MX), a potent mutagen in chlorinated drinking water, by sulfhydryl compounds. Mutation research, 312(2), 131–138. [Link]

-

Beal, M. A., Audebert, M., Barton-Maclaren, T., Battaion, H., Bemis, J. C., Cao, X., Chen, C., Dertinger, S. D., Froetschl, R., Guo, X., Johnson, G., Hendriks, G., Khoury, L., Long, A. S., Pfuhler, S., Settivari, R. S., Wickramasuriya, S., & White, P. (2021). Quantitative in vitro to in vivo extrapolation of genotoxicity data provides protective estimates of in vivo dose. Environmental and molecular mutagenesis, 62(8), 485–501. [Link]

-

Jiang, Y., Li, Y., Wang, Y., & Li, X. (2024). Furanodienone induces apoptosis via regulating the PRDX1/MAPKs/p53/caspases signaling axis through NOX4-derived mitochondrial ROS in colorectal cancer cells. Biochemical pharmacology, 227, 116456. [Link]

-

Karbaschi, M., & Cooke, M. S. (2017). Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay. International journal of molecular sciences, 18(9), 1893. [Link]

-

Son, Y. O., Güven, E. B., & Prá, D. (2023). Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells. Toxicology and industrial health, 39(4), 195–206. [Link]

-

International Agency for Research on Cancer. (2004). This compound (MX). IARC monographs on the evaluation of carcinogenic risks to humans, 84, 459–473. [Link]

-

Szychowski, J., & Grynkiewicz, G. (2020). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules (Basel, Switzerland), 25(21), 5149. [Link]

-

Wikipedia. (2023, December 2). Mutagen X. [Link]

-

Jansson, K., & Jansson, V. (1992). Induction of DNA strand breaks by this compound and humic substances in relation to glutathione and calcium status in human white blood cells. Mutation research, 279(2), 93–99. [Link]

-

Zhang, C., Wang, Y., Li, Y., Wang, L., Zhang, Y., & Zhang, J. (2017). Furanodienone induces G0/G1 arrest and causes apoptosis via the ROS/MAPKs-mediated caspase-dependent pathway in human colorectal cancer cells: a study in vitro and in vivo. Cell death & disease, 8(5), e2815. [Link]

-

Li, J., Van Vranken, J. G., & Vederas, J. C. (2018). Profiling the Cellular Surfaceome by Furan-Based Protein Biotinylation. Journal of the American Chemical Society, 140(18), 5755–5766. [Link]

-

Meier, J. R., Blazak, W. F., & Knohl, R. B. (1994). Induction of gene mutation in mammalian cells by this compound (MX), a chlorine disinfection by-product in drinking water. Mutation research, 322(2), 129–132. [Link]

-

Cimprich, K. A., & Cortez, D. (2008). ATM and ATR activation. Cold Spring Harbor perspectives in biology, 1(1), a001282. [Link]

-

Ray, A., Blevins, C., Wani, G., & Wani, A. A. (2016). ATR- and ATM-Mediated DNA Damage Response Is Dependent on Excision Repair Assembly during G1 but Not in S Phase of Cell Cycle. PloS one, 11(5), e0155349. [Link]

-

Flynn, R. L., & Zou, L. (2011). The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer. Advances in cancer research, 108, 41–77. [Link]

-

Kinae, N., Sugiyama, C., & Nakajima, N. (2004). Distribution of this compound (MX) in Water Samples, and Its Chemical and Genotoxic Properties. Journal of Health Science, 50(1), 1-8. [Link]

-

Sontag, L. M., & Tsimis, M. (2014). ATM and ATR activation through crosstalk between DNA damage response pathways. Mathematical biosciences, 257, 11–22. [Link]

-

International Agency for Research on Cancer. (2004). This compound (MX). In Some Drinking-water Disinfectants and Contaminants, including Arsenic (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 84). IARC. [Link]

-

Flynn, R. L., & Zou, L. (2011). The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer. Advances in cancer research, 108, 41–77. [Link]

-

Chernobrovkin, A., Zubarev, R. A., & Aranzaes, J. R. (2020). Comprehensive chemical proteomics for target deconvolution of the redox active drug auranofin. Metallomics : integrated biometal science, 12(3), 383–394. [Link]

-

Printezi, A. I., & Chatziathanasiadou, M. V. (2022). Redox proteome analysis of auranofin exposed ovarian cancer cells (A2780). Journal of proteomics, 257, 104518. [Link]

-

He, Z., Wang, Q., Hu, Y., Liang, J., Jiang, Y., Ma, R., Tang, Z., & Huang, Z. (2012). Use of the quorum sensing inhibitor furanone C-30 to interfere with biofilm formation by Streptococcus mutans and its luxS mutant strain. The Journal of antimicrobial chemotherapy, 67(7), 1638–1644. [Link]

Sources

- 1. This compound (MX): toxicological properties and risk assessment in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mutagen X - Wikipedia [en.wikipedia.org]

- 3. Carcinogenicity of the drinking water mutagen this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Genotoxic effects of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) in mammalian cells in vitro and in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNA damage induced by the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) in mammalian cells in vitro and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Detection of in vivo genotoxicity of 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) by the alkaline single cell gel electrophoresis (Comet) assay in multiple mouse organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PM2 DNA damage induced by 3-chloro-4-(dichloromethyl)-5-hydroxy-2 (5H)-furanone (MX) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of DNA strand breaks by this compound and humic substances in relation to glutathione and calcium status in human white blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Furanodienone induces G0/G1 arrest and causes apoptosis via the ROS/MAPKs-mediated caspase-dependent pathway in human colorectal cancer cells: a study in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 18. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Induction of gene mutation in mammalian cells by this compound (MX), a chlorine disinfection by-product in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Comprehensive chemical proteomics for target deconvolution of the redox active drug auranofin - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Redox proteome analysis of auranofin exposed ovarian cancer cells (A2780) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound (MX) and mutagenic activity in Massachusetts drinking water - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

genotoxicity of 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in vitro

An In-Depth Technical Guide to the In Vitro Genotoxicity of 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, commonly known as Mutagen X or MX, is a potent genotoxic agent identified as a byproduct of chlorine disinfection of drinking water.[1][2] Accounting for a significant portion of the mutagenicity of tap water, its robust activity in bacterial and mammalian cell systems has prompted extensive investigation into its mechanisms of genetic damage.[2][3] This technical guide provides a comprehensive overview of the in vitro genotoxicity of MX, synthesizing key findings from foundational studies. We delve into the molecular mechanisms of MX-induced DNA damage, provide detailed protocols for its assessment using standard genotoxicity assays, and present a framework for interpreting the resulting data. This document is intended to serve as a critical resource for researchers in toxicology, environmental science, and drug development who are investigating the effects of potent mutagens.

Introduction: The Significance of a Potent Water Contaminant

This compound (MX) is a halo-furanone that arises from the reaction of chlorine with naturally occurring organic matter, such as humic acids, in raw water sources.[4] Despite being present at very low concentrations (typically in the nanogram per liter range), MX is one of the most potent mutagens ever identified in the Salmonella typhimurium (Ames) assay, exhibiting mutagenic activity comparable to aflatoxin B1.[2][5] Its discovery has raised significant public health concerns due to its widespread presence in municipal drinking water.[6]

From a scientific standpoint, MX presents a compelling case study. It is a direct-acting genotoxicant, meaning it does not require metabolic activation to exert its DNA-damaging effects.[3][7] This property, combined with its high potency, makes it a valuable tool for studying the fundamental mechanisms of chemical mutagenesis and DNA repair. Understanding the in vitro genotoxic profile of MX is crucial for assessing its potential risk to human health and for developing strategies to mitigate its formation in drinking water. This guide offers an in-depth exploration of the scientific principles and experimental methodologies used to characterize the genotoxicity of this important environmental contaminant.

Molecular Mechanisms of MX Genotoxicity

The genotoxicity of MX is a result of its ability to directly interact with and chemically alter DNA.[7] This interaction can lead to a variety of genetic lesions, including DNA adducts, single-strand breaks, and chromosomal damage.[1] The underlying mechanisms are rooted in the unique chemical structure and reactivity of the MX molecule.

Direct DNA Alkylation and Adduct Formation

The primary mechanism of MX-induced genotoxicity is believed to be the formation of covalent adducts with DNA bases.[7] The closed-ring, or lactone, form of MX is considered the more mutagenic conformation at physiological pH.[4] This structure is highly electrophilic, making it reactive toward nucleophilic sites on DNA, particularly on the guanine moiety.[4]

Computational and experimental studies suggest that MX can alkylate guanine and adenosine residues.[5] This alkylation disrupts the normal structure of the DNA helix, interfering with critical cellular processes like DNA replication and transcription, which can ultimately lead to mutations.[7] The mutational signature of MX, often characterized by GC→TA transversions, provides further clues into its specific interactions with DNA bases.[5]

Induction of DNA Strand Breaks and Alkali-Labile Sites

Beyond direct adduct formation, MX exposure leads to the formation of DNA single-strand breaks (SSBs) and/or alkali-labile sites.[8][9] These breaks can arise either as a direct consequence of the chemical instability of DNA adducts or as intermediates of cellular DNA repair processes that recognize and attempt to excise the MX-induced damage. The presence of SSBs is a clear indicator of genotoxic insult and can be readily quantified using techniques like the Comet assay or alkaline elution.[3][8]

The Role of Chemical Structure and Isomerization

MX exists in equilibrium between a closed-ring (lactone) form and an open-ring (acidic) form. The closed-ring form is significantly more mutagenic, suggesting it is the primary species responsible for its genotoxic effects.[4] The chemical environment, particularly pH, can influence this equilibrium. This structural duality is a critical consideration in experimental design and data interpretation.

Below is a diagram illustrating the proposed mechanism of MX-induced DNA damage, highlighting the key steps from cellular exposure to the formation of genetic lesions.

Caption: Generalized workflow of the alkaline Comet assay.

-

Summary of Key Findings:

| Assay Endpoint | Test System | Result | Effective Concentration |

| DNA Strand Breaks | Rat Hepatocytes | Positive | 30-300 µM [3] |

| DNA Strand Breaks | V79 Chinese Hamster Cells | Positive | 30-300 µM [3] |

| DNA Strand Breaks | Human HL-60 Cells | Positive | 100-300 µM [8] |

| DNA Strand Breaks | Human Peripheral Blood Mononuclear Cells | Positive | >30 µM [8] |

Discussion: Synthesizing the In Vitro Evidence

The collective evidence from in vitro studies paints a clear picture of this compound as a potent, direct-acting genotoxic agent. [3]It is capable of inducing a wide spectrum of genetic damage, from point mutations in bacteria to single-strand DNA breaks and significant chromosomal aberrations in various mammalian cells. [3][9][10] The concordance of positive results across multiple, mechanistically distinct assays (gene mutation, clastogenicity, and DNA strand breakage) provides a high degree of confidence in its genotoxic potential. Notably, the effective concentrations for inducing sister chromatid exchanges are lower than those required for gross chromosomal aberrations, highlighting the sensitivity of the SCE endpoint. [3][10] An important consideration is the role of cellular detoxification pathways. While MX is a direct-acting mutagen, some studies have noted that its effects can be modulated by cellular factors. For instance, depletion of cellular glutathione (a key antioxidant and detoxifying agent) did not significantly alter the level of MX-induced DNA damage in testicular cells, suggesting that glutathione-S-transferase may not be a primary detoxification pathway for this compound in those cells. [3] It is also critical to acknowledge the frequent discrepancy between the potent in vitro genotoxicity of MX and the less conclusive or negative findings in some in vivo studies. [3]This divergence is likely due to efficient detoxification and rapid excretion of MX in vivo, which may prevent sufficient concentrations from reaching target tissues. [4]However, the powerful in vitro data serves as a crucial warning of its intrinsic DNA-damaging capabilities and underscores the importance of minimizing human exposure.

Conclusion

The in vitro toxicological profile of this compound is unequivocally that of a potent genotoxicant. Through direct alkylation of DNA, it induces a cascade of genetic damage, including adducts, strand breaks, and chromosomal aberrations, across a range of prokaryotic and eukaryotic cell systems. The methodologies outlined in this guide—from the Ames test to the Comet assay—provide a robust framework for detecting and quantifying this damage, offering critical insights into its molecular mechanisms of action. For researchers in environmental health and toxicology, the study of MX serves as a powerful model for understanding the impact of disinfection byproducts and the fundamental processes of chemical carcinogenesis. Continued research is warranted to fully bridge the gap between its in vitro activity and its in vivo effects, ultimately leading to a more complete assessment of its risk to human health.

References

-

Brunborg, G., Holme, J. A., Søderlund, E. J., Hongslo, J. K., Vartiainen, T., Lötjönen, S., & Becher, G. (1991). Genotoxic effects of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) in mammalian cells in vitro and in rats in vivo. Mutation Research/Genetic Toxicology, 260(1), 55–64. [Link]

-

Holme, J. A., Brunborg, G., Søderlund, E. J., & Hongslo, J. K. (1999). DNA damage induced by the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) in mammalian cells in vitro and in mice. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 441(2), 205–214. [Link]

-

Gómez-Bombarelli, R., González-Pérez, M., Arenas-Valgañón, J., & Casado, J. (2012). DNA Damage by Genotoxic Hydroxyhalofuranones: An in Silico Approach to MX. Chemical Research in Toxicology, 25(12), 2735–2744. [Link]

-

Matsumura, H., & Kinae, N. (2003). This compound (MX): toxicological properties and risk assessment in drinking water. Journal of Health Science, 49(1), 1–8. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5318630, this compound. [Link]

-

International Agency for Research on Cancer. (2004). This compound (MX). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 84. [Link]

-

ResearchGate. Identification of adducts formed in the reaction of the bacterial mutagen 3-chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone with cytidine. [Link]

-

ResearchGate. Distribution of this compound (MX) in Water Samples, and Its Chemical and Genotoxic Properties. [Link]

-

Wright, J. M., Schwartz, J., Vartiainen, T., Mäki-Paakkanen, J., Altshul, L., Harrington, J. J., & Dockery, D. W. (2002). This compound (MX) and mutagenic activity in Massachusetts drinking water. Environmental Health Perspectives, 110(2), 157–164. [Link]

-

Jansson, K., Mäki-Paakkanen, J., Vaittinen, S. L., Vartiainen, T., Komulainen, H., & Tuomisto, J. (1993). Cytogenetic effects of this compound (MX) in rat peripheral lymphocytes in vitro and in vivo. Mutation Research Letters, 299(1), 25–28. [Link]

-

Fatima, S., & Yadam, S. (2023). The Comet Assay: A straight Way to Estimate Geno-Toxicity. 21st Century Pathology, 3(2), 145. [Link]

Sources

- 1. This compound (MX): toxicological properties and risk assessment in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Genotoxic effects of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) in mammalian cells in vitro and in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C5H3Cl3O3 | CID 53665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound (MX) and mutagenic activity in Massachusetts drinking water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. DNA damage induced by the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) in mammalian cells in vitro and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cytogenetic effects of this compound (MX) in rat peripheral lymphocytes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Toxicological Profile of MX Compound: A Technical Guide for Researchers

An In-Depth Examination of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone for Drug Development Professionals

Foreword: Understanding the Imperative

In the realm of drug development and environmental health, a comprehensive understanding of the toxicological profile of chemical entities is paramount. This guide provides a deep dive into the toxicological characteristics of this compound, a potent mutagen commonly known as MX compound. Formed as a byproduct of chlorine disinfection of drinking water, MX has garnered significant scientific attention due to its marked genotoxic and carcinogenic properties.[1][2] This document, intended for researchers, scientists, and drug development professionals, synthesizes the current state of knowledge on MX, offering insights into its mechanism of action, pharmacokinetic profile, and diverse toxicological effects. By presenting detailed experimental protocols and data-driven analyses, this guide aims to equip the scientific community with the necessary knowledge to assess the risks associated with MX and to inform the development of safer chemical entities.

Chemical Identity and Properties

-

Chemical Name: this compound

-

Common Name: MX, Mutagen X

-

CAS Number: 77439-76-0[2]

-

Molecular Formula: C₅H₃Cl₃O₃[2]

-

Molecular Weight: 217.43 g/mol [2]

-

Appearance: White to off-white crystalline solid

-

Solubility: Soluble in water and organic solvents

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of a compound governs its interaction with a biological system. Studies in rats have provided valuable insights into the ADME of the MX compound.

Following a single oral or intravenous administration of 14C-labeled MX in rats, it was observed that approximately 20-35% of the oral dose is absorbed from the gastrointestinal tract into circulation, as estimated from urinary excretion.[3] The mean elimination half-life of radioactivity in the blood was found to be 3.8 hours, although traces of radioactivity persisted for several days.[3]

Tissue distribution analysis revealed the highest concentrations of radioactivity in organs lining the gastrointestinal and urinary tracts, including the kidneys, stomach, small intestines, and urinary bladder.[3] The binding of MX to erythrocytes may contribute to the prolonged presence of radioactivity in the blood.[4]

Metabolism of MX is extensive, with nearly complete biotransformation.[4] Only a very small fraction (0.03–0.07%) of an administered oral dose is excreted unchanged in the urine.[4] The majority of the compound is metabolized, and the resulting metabolites are primarily excreted in the urine. After an intravenous dose, a significant portion of the radioactivity is excreted in the urine within the first 24 hours.[4] The mutagenic activity detected in the urine of rats treated with high doses of MX suggests that either the parent compound or its metabolites are genotoxic.[4]

Toxicological Profile

Acute, Sub-chronic, and Chronic Toxicity

Studies have been conducted to determine the toxicity of MX compound over different exposure durations.

Acute Toxicity: The acute 50% lethal dose (LD50) of MX in Swiss-Webster mice was estimated to be 128 mg/kg body weight when administered by gavage.[4] At the highest doses, mortality was observed, accompanied by enlarged stomachs and hemorrhaging in the forestomach.[4] In male Wistar rats, oral doses of 200 mg/kg and above were administered to evaluate acute toxicity.[4]

Sub-chronic Toxicity: In a 14-day range-finding study, daily oral gavage of MX to male Han-Wistar rats at doses of 100 and 200 mg/kg proved lethal within 5 days.[4] Doses of 25 mg/kg and higher were associated with respiratory distress.[4] The primary target organs identified in sub-chronic studies were the kidneys and the liver.[4]

Chronic Toxicity and Carcinogenicity: Long-term exposure to MX has been shown to induce tumors in rodents. While detailed non-neoplastic findings from these chronic studies are limited in the readily available literature, the focus has been on the compound's carcinogenic potential. The International Agency for Research on Cancer (IARC) has classified MX as "possibly carcinogenic to humans" (Group 2B).[2][4] Toxicity testing prior to a chronic bioassay did not indicate the uterus as a potential target organ, yet uterine endometrial adenocarcinoma was observed.[5]

Genotoxicity: A Primary Concern

The genotoxicity of MX is a well-established and significant toxicological endpoint. The compound has demonstrated mutagenic and DNA-damaging effects in a variety of in vitro and in vivo test systems.

Mechanism of Genotoxicity: The genotoxic effects of MX are attributed to its ability to induce DNA damage. This damage can occur through various mechanisms, including the formation of bulky adducts, DNA crosslinking, and strand breaks.[6] Alkylating agents, a class of compounds that can add alkyl groups to DNA bases, are known to cause such damage.[7] The N3 and N7 positions of guanine and adenine are particularly susceptible to adduct formation.[8] The repair of such DNA damage is crucial for maintaining genomic integrity, and cells have evolved various repair mechanisms, including direct reversal and excision repair.[9][10]

Ames Test (Bacterial Reverse Mutation Assay): The Ames test is a widely used in vitro assay to assess the mutagenic potential of chemical compounds.[11] It utilizes specific strains of bacteria, such as Salmonella typhimurium, that are auxotrophic for a particular amino acid (e.g., histidine) due to a mutation.[11] The test measures the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[11] A positive result indicates that the chemical is mutagenic.[11][12] MX consistently tests positive in the Ames assay, demonstrating its potent mutagenic activity in bacteria.[13]

In Vivo Comet Assay (Single Cell Gel Electrophoresis): The in vivo comet assay is a sensitive method for detecting DNA strand breaks in individual cells from animals exposed to a test substance.[14][15] This assay is particularly useful for evaluating genotoxicity in various organs and for following up on positive in vitro findings.[16] Following exposure, cells are isolated, embedded in agarose on a microscope slide, and lysed.[14] Electrophoresis then causes fragmented DNA to migrate away from the nucleus, creating a "comet" shape.[14] The length and intensity of the comet tail are proportional to the amount of DNA damage.[17] The in vivo comet assay is a valuable tool for assessing the genotoxic risk of compounds in a whole-animal system.[18]

Chromosomal Aberration Test: The chromosomal aberration test, which can be performed both in vitro and in vivo, evaluates the potential of a substance to induce structural changes in chromosomes.[19] These aberrations can include breaks, deletions, and rearrangements.[19] The assay is typically conducted using cultured mammalian cells (e.g., Chinese hamster ovary cells or human peripheral blood lymphocytes) or bone marrow cells from treated rodents.[19][20] A significant increase in the frequency of chromosomal aberrations in treated cells compared to controls indicates a clastogenic effect.[21]

Reproductive and Developmental Toxicity

The potential for a compound to adversely affect reproduction and development is a critical aspect of its toxicological evaluation.

Developmental Toxicity: A developmental toxicity study of MX was conducted in Wistar rats. Pregnant dams were administered MX by gavage at doses of 3, 30, or 60 mg/kg on gestation days 6-19.[22] The highest dose of 60 mg/kg was found to be slightly toxic to the dams, causing a decrease in body weight gain and water consumption, as well as slight increases in kidney and liver weights.[22] MX did not affect the number of implantations or cause resorptions, and fetal body weights were not significantly affected.[22] No external malformations or skeletal anomalies were observed.[22] Although a few major visceral malformations and a slightly higher incidence of unilateral displaced testis were noted at the highest dose, these abnormalities did not form a consistent pattern and occurred at a maternally toxic dose.[22] Based on these findings, the study concluded that MX can be regarded as non-teratogenic in rats.[22]

Human Health Risk Assessment

Assessing the risk of MX to human health is complex, primarily due to its presence as one of many disinfection byproducts in drinking water.[26] This makes it challenging to isolate the specific effects of MX in epidemiological studies.[27]

Risk assessment for chemical compounds often involves establishing a tolerable daily intake (TDI) or a reference dose (RfD). For non-genotoxic carcinogens, a threshold of effect is assumed, and a safe level of intake can be established.[28] However, for genotoxic carcinogens like MX, it is often assumed that there is no threshold for their carcinogenic effects.[28] In such cases, the "as low as reasonably achievable" (ALARA) principle is often applied.[28]

Based on its toxicological profile, a virtual safety dose (VSD) for the genotoxic action of MX has been estimated at 5 ng/kg/day, and a TDI for its non-genotoxic action has been estimated at 40 ng/kg/day.[13] A tolerable concentration of 150 ng/L in drinking water has also been proposed.[13] However, due to uncertainties regarding its human genotoxicity and the lack of comprehensive reproductive and developmental toxicity data, these levels are considered provisional.[13]

Experimental Protocols and Methodologies

The following sections provide an overview of the standard methodologies for key toxicological assays relevant to the evaluation of the MX compound. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Ames Test (Bacterial Reverse Mutation Assay) - OECD 471

Objective: To detect gene mutations induced by the test substance.

Principle: This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which involve substitution, addition, or deletion of one or a few DNA base pairs. The principle of this bacterial reverse mutation test is that it detects mutations which revert mutations present in the tester strains, and restore the functional capability of the bacteria to synthesize an essential amino acid.

Procedure Outline:

-

Strain Selection: Utilize a set of bacterial strains with different known mutations in the histidine (for Salmonella) or tryptophan (for E. coli) operon.

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., S9 fraction from rat liver) to account for metabolites that may be mutagenic.

-

Exposure: Expose the bacterial strains to a range of concentrations of the MX compound.

-

Plating: Plate the treated bacteria onto a minimal agar medium that lacks the essential amino acid.

-

Incubation: Incubate the plates for a sufficient period to allow for the growth of revertant colonies.

-

Scoring: Count the number of revertant colonies and compare it to the number of spontaneous revertants in the negative control group. A dose-related increase in the number of revertant colonies indicates a positive result.

Data Interpretation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies in one or more strains.

In Vivo Comet Assay - OECD 489

Objective: To detect DNA strand breaks in cells or nuclei isolated from animals treated with the test substance.

Principle: The assay is based on the principle that DNA strand breaks cause the DNA to migrate further in an electric field during electrophoresis, creating a "comet" shape.

Procedure Outline:

-

Animal Dosing: Administer the MX compound to rodents (typically rats or mice) via an appropriate route of exposure (e.g., oral gavage). Include a vehicle control and a positive control group.

-

Tissue Collection: At a specified time after dosing, euthanize the animals and collect target tissues of interest (e.g., liver, kidney, stomach).

-

Cell Isolation: Prepare single-cell suspensions from the collected tissues.

-

Slide Preparation: Embed the cells in a low-melting-point agarose gel on a microscope slide.

-

Lysis: Lyse the cells with a detergent solution to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.

-

Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then subject them to electrophoresis.

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

-

Scoring: Quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.

Data Interpretation: A statistically significant, dose-dependent increase in DNA damage in the treated groups compared to the vehicle control group indicates a positive result.

In Vitro Chromosomal Aberration Test - OECD 473

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

Principle: The test evaluates the clastogenic potential of a substance by observing chromosomal damage in metaphase cells.

Procedure Outline:

-

Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79) or primary cell cultures (e.g., human lymphocytes).

-

Metabolic Activation: Conduct the test with and without an S9 metabolic activation system.

-

Exposure: Treat the cell cultures with a range of concentrations of the MX compound for a defined period.

-

Harvest and Slide Preparation: After treatment, add a metaphase-arresting agent (e.g., colcemid), harvest the cells, and prepare chromosome spreads on microscope slides.

-

Staining and Analysis: Stain the chromosomes and analyze them microscopically for structural aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

-

Scoring: Score a predetermined number of metaphase cells for each concentration and control.